molecular formula C6H7N5 B8654080 2-Azido-3,6-dimethylpyrazine CAS No. 83505-98-0

2-Azido-3,6-dimethylpyrazine

Cat. No.: B8654080
CAS No.: 83505-98-0
M. Wt: 149.15 g/mol
InChI Key: SNSWHGVBOXMHAS-UHFFFAOYSA-N
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Description

2-Azido-3,6-dimethylpyrazine is a heterocyclic organic compound featuring a pyrazine core substituted with an azido group at position 2 and methyl groups at positions 3 and 4.

Properties

CAS No.

83505-98-0

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

3-azido-2,5-dimethylpyrazine

InChI

InChI=1S/C6H7N5/c1-4-3-8-5(2)6(9-4)10-11-7/h3H,1-2H3

InChI Key

SNSWHGVBOXMHAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)N=[N+]=[N-])C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Differences

The table below compares 2-azido-3,6-dimethylpyrazine with structurally related pyrazines:

Compound Substituents Key Properties Applications References
2-Azido-3,6-dimethylpyrazine 2-N₃, 3-CH₃, 6-CH₃ High reactivity (azide group); potential thermal instability Research (e.g., photolysis, click chemistry); pharmaceutical precursors
2-Ethyl-3,6-dimethylpyrazine 2-C₂H₅, 3-CH₃, 6-CH₃ Roasted, nutty aroma; odor threshold ~0.06–1.56 mV (EAG response in ants) Food flavoring (e.g., E-jiao, cocoa, roasted snacks)
2-Ethyl-3,5-dimethylpyrazine 2-C₂H₅, 3-CH₃, 5-CH₃ Similar aroma profile but lower EAG response vs. 3,6-isomer Key odorant in maize tortilla chips, popcorn
2-Methoxy-3,6-dimethylpyrazine 2-OCH₃, 3-CH₃, 6-CH₃ Distinct aromatic properties; methoxy group enhances solubility Flavor and fragrance industries
2,6-Dimethylpyrazine 2-CH₃, 6-CH₃ Simple structure; higher odor threshold (~1000 µg/L) Industrial flavoring (e.g., soy sauce, extruded snacks)
2,5-Dihydro-3,6-dimethylpyrazine Partially saturated ring Thermally unstable; dimerizes upon heating Research (model for studying dihydropyrazine reactivity)

Contradictions and Gaps

  • Regio-isomer Synthesis : While 2-ethyl-3,6-dimethylpyrazine is synthesized selectively, natural sources yield mixtures with 3-ethyl-2,6-dimethylpyrazine .
  • Odor Thresholds : Ethyl substitution lowers odor thresholds, but thresholds for azido derivatives remain unstudied, limiting comparative analysis .

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